2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Overview
Description
2,3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (DMDV) is a synthetic compound that has been studied for its potential use in various scientific applications. It has been shown to possess a wide range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
Scientific Research Applications
Photovoltaic Applications
2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone has been utilized in the stepwise synthesis of oligophenylenevinylenes (OPVs), which are significant in the development of plastic solar cells. Research by Jørgensen and Krebs (2005) demonstrated that trimeric OPVs synthesized using this compound showed conversion efficiencies in the range of 0.5-1% in blends with PCBM, a soluble C(60) derivative (Jørgensen & Krebs, 2005).
Synthesis of Naphthyridines
Straub (1993) investigated the regioselective metalation of ortho-aminopicolines using the pivaloyl group, which led to the synthesis of naphthyridines. This process involved the use of compounds structurally similar to this compound (Straub, 1993).
Anti-Inflammatory Drug Development
Li et al. (2008) explored the development of novel anti-inflammatory drugs using derivatives of 1,3-dioxane, which is a structural component of this compound. They synthesized N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids and evaluated their anti-inflammatory activities, finding some to be more effective than aspirin (Li et al., 2008).
Chemical Synthesis and Characterization
Chen, Ye, and Hu (2012) conducted research on the synthesis and characterization of compounds structurally related to this compound. Their work included structural identification and crystallography, which are essential for understanding the properties of such compounds (Chen, Ye, & Hu, 2012).
Mechanism of Action
Target of Action
The primary targets of 2’,3’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone are currently unknown. This compound is structurally similar to other dimethoxy compounds, which have been found to interact with various biological targets
Mode of Action
Given its structural similarity to other dimethoxy compounds, it may interact with its targets through similar mechanisms . These could include binding to receptor sites, inhibiting enzymatic activity, or modulating cellular signaling pathways. More research is needed to elucidate the specific mode of action of this compound.
Biochemical Pathways
The biochemical pathways affected by 2’,3’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone are currently unknown. Based on its structural similarity to other dimethoxy compounds, it may affect pathways related to cellular signaling, enzymatic activity, or receptor binding
Result of Action
The molecular and cellular effects of 2’,3’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone are currently unknown. Based on its structural similarity to other dimethoxy compounds, it may have effects on cellular signaling, enzymatic activity, or receptor binding
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-19(2)12-23-17(24-13-19)11-6-5-9-15(20)14-8-7-10-16(21-3)18(14)22-4/h7-8,10,17H,5-6,9,11-13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWWHCZIDCVAIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646015 | |
Record name | 1-(2,3-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898756-03-1 | |
Record name | 1-(2,3-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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